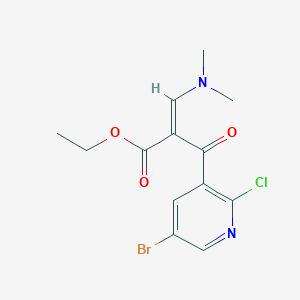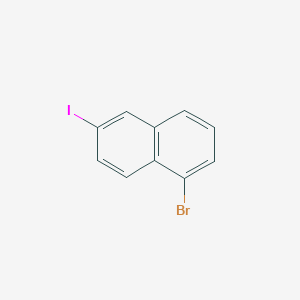![molecular formula C8H16N2O B13148325 N-[(3-Aminocyclopentyl)methyl]acetamide](/img/structure/B13148325.png)
N-[(3-Aminocyclopentyl)methyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(3-Aminocyclopentyl)methyl]acetamide is a chemical compound with the molecular formula C8H16N2O and a molecular weight of 156.23 g/mol . This compound is characterized by the presence of an aminocyclopentyl group attached to an acetamide moiety. It is primarily used for research purposes in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-Aminocyclopentyl)methyl]acetamide typically involves the reaction of 3-aminocyclopentylmethanol with acetic anhydride under controlled conditions. The reaction is carried out in the presence of a catalyst, such as pyridine, to facilitate the acetylation process. The reaction mixture is then purified using standard techniques like recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
N-[(3-Aminocyclopentyl)methyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The amine group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .
Wissenschaftliche Forschungsanwendungen
N-[(3-Aminocyclopentyl)methyl]acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-[(3-Aminocyclopentyl)methyl]acetamide involves its interaction with specific molecular targets. The aminocyclopentyl group can form hydrogen bonds and other interactions with target molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-[(1-Aminocyclopentyl)methyl]acetamide: This compound has a similar structure but with the amino group attached to a different position on the cyclopentyl ring.
N-Methylacetamide: A simpler compound with a single acetamide group.
Uniqueness
N-[(3-Aminocyclopentyl)methyl]acetamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its aminocyclopentyl group allows for specific interactions that are not possible with simpler acetamide derivatives .
Eigenschaften
Molekularformel |
C8H16N2O |
|---|---|
Molekulargewicht |
156.23 g/mol |
IUPAC-Name |
N-[(3-aminocyclopentyl)methyl]acetamide |
InChI |
InChI=1S/C8H16N2O/c1-6(11)10-5-7-2-3-8(9)4-7/h7-8H,2-5,9H2,1H3,(H,10,11) |
InChI-Schlüssel |
AQUKRBAWTLICNW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NCC1CCC(C1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![Cytidine5'-(trihydrogendiphosphate),P'-[(2R)-2,3-bis[(1-oxohexadecyl)oxy]propyl]ester,diammoniumsalt](/img/structure/B13148289.png)


![azane;[(2R)-2-hydroxy-3-[hydroxy-[(2R)-2-hydroxy-3-[(Z)-octadec-9-enoyl]oxypropoxy]phosphoryl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B13148317.png)

![4-Methyl-1-oxaspiro[2.3]hexane-2-carbonitrile](/img/structure/B13148323.png)

